(r)-3-((Tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid
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Overview
Description
(r)-3-((Tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid is a synthetic organic compound that features a pyridine ring and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (r)-3-((Tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a beta-keto ester, and ammonia.
Introduction of the Propanoic Acid Moiety: The propanoic acid group can be introduced via a Grignard reaction, where a suitable halide reacts with magnesium to form a Grignard reagent, which then reacts with carbon dioxide to yield the carboxylic acid.
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Coupling Reaction: The protected amino group is coupled with the pyridine ring using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(r)-3-((Tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(r)-3-((Tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (r)-3-((Tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (betaR)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-pyridinebutanoic acid
- (betaR)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-pyridinepentanoic acid
Uniqueness
(r)-3-((Tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid is unique due to its specific combination of a pyridine ring and a propanoic acid moiety, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various applications.
Properties
CAS No. |
500788-97-6 |
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Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(8-11(16)17)9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 |
InChI Key |
RZJMNQBVADPLDQ-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=NC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=NC=C1 |
Origin of Product |
United States |
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